Atrazine-desethyl-2-hydroxy

Description

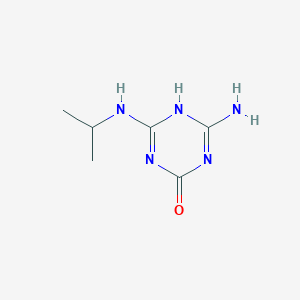

Structure

3D Structure

Properties

IUPAC Name |

6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3(2)8-5-9-4(7)10-6(12)11-5/h3H,1-2H3,(H4,7,8,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKLGRUZDXSATG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=O)NC(=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173802 |

Source

|

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19988-24-0 |

Source

|

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019988240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atrazine-desethyl-2-hydroxy CAS number 19988-24-0

An In-Depth Technical Guide to Atrazine-desethyl-2-hydroxy (CAS 19988-24-0): Formation, Analysis, and Significance

Section 1: Introduction and Core Properties

Atrazine-desethyl-2-hydroxy (CAS: 19988-24-0) is a significant metabolite of the widely used chlorotriazine herbicide, atrazine.[1][2][3] Its presence in environmental and biological samples serves as a key indicator of atrazine's degradation and metabolic fate.[4] Unlike its parent compound and other chlorinated metabolites, Atrazine-desethyl-2-hydroxy is a hydroxytriazine, a chemical distinction that profoundly influences its physicochemical properties, analytical challenges, and toxicological profile.[5] This guide provides a comprehensive technical overview for researchers and analytical scientists, detailing the compound's formation pathways, state-of-the-art analytical methodologies, and its environmental and toxicological relevance.

This compound is also known by several synonyms, including 2-Hydroxydesethylatrazine, 4-Amino-2-hydroxy-6-(isopropylamino)-1,3,5-triazine, and Isopropylammeline.[1]

Core Physicochemical Properties

A fundamental understanding of the molecule's properties is crucial for developing effective extraction and analytical strategies. The introduction of a hydroxyl group in place of the chlorine atom found in atrazine significantly increases its polarity.

| Property | Value / Description | Source(s) |

| CAS Number | 19988-24-0 | [6] |

| Molecular Formula | C₆H₁₁N₅O | [1][6] |

| Molecular Weight | 169.18 g/mol | [6][7][8] |

| Chemical Class | Hydroxytriazine; a metabolite of a chlorotriazine herbicide. | [2][3] |

| Appearance | Typically a white powder in its pure form. | [1] |

| Key Feature | A hydroxyl group at the 2-position of the triazine ring, contributing to increased water solubility and polarity compared to chlorinated precursors. | [1] |

Section 2: Formation: The Metabolic and Degradation Landscape

Atrazine-desethyl-2-hydroxy does not enter the environment directly but is formed through the transformation of atrazine and its primary metabolites. These transformations occur through both biotic pathways (e.g., microbial action in soil and water, mammalian metabolism) and abiotic processes (e.g., chemical hydrolysis).[9][10]

The formation is primarily a two-step process involving N-dealkylation and hydrolysis (dechlorination-hydroxylation), and the order of these steps can vary.

-

Pathway A: Dealkylation followed by Hydrolysis: Atrazine is first N-dealkylated, losing its ethyl group to form Atrazine-desethyl (Deethylatrazine, DEA).[9][11] Subsequently, DEA undergoes hydrolysis where the chlorine atom is replaced by a hydroxyl group to yield Atrazine-desethyl-2-hydroxy.[11]

-

Pathway B: Hydrolysis followed by Dealkylation: Atrazine first undergoes abiotic hydrolysis to form Atrazine-2-hydroxy (Hydroxyatrazine, HA).[12][13] This more polar intermediate is then subject to microbial degradation, which removes the ethyl group to form Atrazine-desethyl-2-hydroxy.[10][13]

These interconnected pathways highlight the complexity of atrazine's environmental fate. Atrazine-desethyl-2-hydroxy has been identified as a transformation product in various environmental fate studies, including those examining photodegradation in water and aerobic or anaerobic soil metabolism.[14]

Section 3: Analytical Methodologies: A Practical Guide

The analysis of Atrazine-desethyl-2-hydroxy is challenging due to its high polarity, which results in poor retention on traditional reversed-phase chromatographic columns.[15] Therefore, specialized analytical strategies are required for its effective isolation and quantification.

Sample Preparation and Extraction

The primary goal of sample preparation is to isolate the analyte from complex matrices (e.g., water, soil, biological fluids) and concentrate it to levels suitable for instrumental analysis. Solid-Phase Extraction (SPE) is the most common and effective technique.

Expert Insight: The choice of SPE sorbent is critical. Because Atrazine-desethyl-2-hydroxy is a polar compound with basic properties (due to the amino groups), a mixed-mode sorbent combining reversed-phase and ion-exchange mechanisms (e.g., cation exchange) provides superior retention and cleanup compared to a C18 sorbent alone.[16] Graphitized carbon black is also effective for extracting triazines from water.[17]

Protocol: Extraction of Atrazine Metabolites from Water using Mixed-Mode SPE

This protocol is adapted from established methods for analyzing atrazine and its polar metabolites in aqueous samples.[16][18][19]

-

Sample Pre-treatment:

-

SPE Cartridge Conditioning:

-

Use a mixed-mode polymeric cation exchange SPE cartridge (e.g., Waters Oasis MCX).[16]

-

Condition the cartridge sequentially with 5 mL of methanol followed by 5 mL of reagent water (adjusted to the sample pH). Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Pass the entire acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

-

Cartridge Washing (Interference Elution):

-

Wash the cartridge with 5 mL of reagent water to remove unretained polar interferences.

-

Dry the cartridge thoroughly under vacuum or with a stream of nitrogen for 10-20 minutes to remove residual water.

-

-

Analyte Elution:

-

Elute the analytes from the cartridge using 5-10 mL of a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol. The base neutralizes the protonated analyte, breaking the ionic bond with the sorbent and allowing for efficient elution.

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a small, known volume (e.g., 0.5-1.0 mL) of a mobile phase-compatible solvent, such as 90:10 water:acetonitrile, for LC-MS/MS analysis.

-

Chromatographic Separation

Standard C18 reversed-phase columns fail to provide adequate retention for highly polar compounds like Atrazine-desethyl-2-hydroxy.[15] The analyte will often elute in or near the solvent front, where ion suppression effects are most severe, compromising sensitivity and accuracy.

Expert Insight: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred chromatographic mode. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile). This creates an aqueous layer on the surface of the stationary phase into which polar analytes can partition, providing excellent retention.[15][20]

| Column Type | Principle | Suitability for Atrazine-desethyl-2-hydroxy |

| Reversed-Phase C18 | Hydrophobic interaction | Poor: Insufficient retention; analyte elutes in the void volume.[15] |

| HILIC | Partitioning into an adsorbed aqueous layer on a polar stationary phase. | Excellent: Provides strong retention and good peak shape for highly polar analytes.[15][20] |

| Mixed-Mode | Combines two or more retention mechanisms (e.g., reversed-phase and ion-exchange). | Good: Can provide tailored selectivity and retention. |

| Porous Graphitic Carbon (PGC) | Retention based on polarity and molecular geometry. | Good: Offers unique selectivity for polar compounds. |

Detection and Quantification by Tandem Mass Spectrometry (MS/MS)

Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for quantifying Atrazine-desethyl-2-hydroxy in complex samples due to its exceptional sensitivity and selectivity.[20]

Workflow: LC-MS/MS Analysis

Sources

- 1. CAS 19988-24-0: ATRAZINE-DESETHYL-2-HYDROXY | CymitQuimica [cymitquimica.com]

- 2. ATRAZINE-DESETHYL-2-HYDROXY | 19988-24-0 [chemicalbook.com]

- 3. 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | C6H11N5O | CID 135510207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. who.int [who.int]

- 6. 去乙基-2-羟基阿特拉津 PESTANAL®, analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Atrazine-desethyl-2-hydroxy | LGC Standards [lgcstandards.com]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Deethylatrazine | C6H10ClN5 | CID 22563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. 2-Hydroxyatrazine | C8H15N5O | CID 135398733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.usgs.gov [pubs.usgs.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using SPE sample preparation and GC-MSD analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. waters.com [waters.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Atrazine-desethyl-2-hydroxy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrazine-desethyl-2-hydroxy, a significant metabolite of the widely used herbicide atrazine, is a molecule of considerable interest in environmental science and toxicology.[1][2] Its presence in soil and water serves as an indicator of atrazine degradation pathways.[3] Accurate analytical standards of this compound are crucial for environmental monitoring, toxicological studies, and the development of remediation strategies. This in-depth technical guide provides a comprehensive overview of the synthesis and purification of Atrazine-desethyl-2-hydroxy, offering field-proven insights and detailed protocols for researchers and scientists.

This guide is structured to provide a logical progression from the foundational chemistry to practical laboratory procedures. We will first delve into the synthetic strategy, starting with the preparation of a key intermediate, followed by the hydrolysis to yield the target compound. Subsequently, we will explore detailed purification methodologies to obtain high-purity Atrazine-desethyl-2-hydroxy suitable for use as an analytical standard.

Chemical Synthesis of Atrazine-desethyl-2-hydroxy

The synthesis of Atrazine-desethyl-2-hydroxy is most effectively achieved through a two-step process. This strategy involves the initial synthesis of a chlorinated triazine intermediate, followed by a controlled hydrolysis to introduce the hydroxyl group. This approach allows for a high degree of control over the reaction and facilitates the purification of the final product.

Part 1: Synthesis of the Intermediate: 2-Chloro-4-amino-6-(isopropylamino)-s-triazine

The synthesis of the intermediate, 2-chloro-4-amino-6-(isopropylamino)-s-triazine, starts from the readily available and highly reactive cyanuric chloride. The stepwise nucleophilic substitution of the chlorine atoms on the triazine ring is the cornerstone of this synthesis. The reactivity of the chlorine atoms decreases with each substitution, allowing for selective reactions by carefully controlling the temperature.

The first substitution involves the reaction of cyanuric chloride with isopropylamine at a low temperature (0-5 °C) to yield 2,4-dichloro-6-(isopropylamino)-s-triazine. Subsequently, the second chlorine atom is replaced by an amino group by reacting the dichlorinated intermediate with ammonia at a slightly elevated temperature (room temperature to 40-50 °C).

Experimental Protocol: Synthesis of 2-Chloro-4-amino-6-(isopropylamino)-s-triazine

Materials:

-

Cyanuric chloride

-

Isopropylamine

-

Aqueous ammonia

-

Acetone

-

Sodium carbonate

-

Ice

-

Distilled water

Procedure:

-

Step 1: Synthesis of 2,4-dichloro-6-(isopropylamino)-s-triazine

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in acetone at 0-5 °C with vigorous stirring.

-

Slowly add a solution of isopropylamine (1 equivalent) in acetone from the dropping funnel, maintaining the temperature between 0-5 °C.

-

Simultaneously, add a solution of sodium carbonate (1 equivalent) in water to neutralize the liberated HCl.

-

Continue stirring at 0-5 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Step 2: Synthesis of 2-Chloro-4-amino-6-(isopropylamino)-s-triazine

-

To the reaction mixture from Step 1, slowly add aqueous ammonia (1.1 equivalents) while allowing the temperature to rise to room temperature.

-

Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Filter the white solid, wash thoroughly with cold water, and dry under vacuum to yield 2-chloro-4-amino-6-(isopropylamino)-s-triazine.

-

Part 2: Hydrolysis to Atrazine-desethyl-2-hydroxy

The final step in the synthesis is the hydrolysis of the chloro-substituent on the intermediate to a hydroxyl group. This reaction is typically carried out under basic conditions. The choice of base and reaction temperature is critical to ensure complete hydrolysis without promoting unwanted side reactions. Sodium hydroxide is a commonly used base for this transformation. The progress of the hydrolysis can be monitored by observing the disappearance of the starting material and the appearance of the more polar product on TLC.

Experimental Protocol: Synthesis of Atrazine-desethyl-2-hydroxy

Materials:

-

2-Chloro-4-amino-6-(isopropylamino)-s-triazine

-

Sodium hydroxide (NaOH)

-

Water

-

Hydrochloric acid (HCl) for neutralization

Procedure:

-

Suspend 2-chloro-4-amino-6-(isopropylamino)-s-triazine (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully neutralize with dilute hydrochloric acid to a pH of approximately 7.

-

The product, Atrazine-desethyl-2-hydroxy, will precipitate out of the solution.

-

Filter the solid, wash with cold water to remove any inorganic salts, and dry under vacuum.

Synthesis Workflow Diagram:

Caption: Workflow for the synthesis of Atrazine-desethyl-2-hydroxy.

Purification of Atrazine-desethyl-2-hydroxy

The crude product obtained from the synthesis typically contains unreacted starting materials, by-products, and inorganic salts. A robust purification strategy is essential to achieve the high purity required for an analytical standard. A combination of recrystallization and column chromatography is recommended.

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a polar molecule like Atrazine-desethyl-2-hydroxy, polar protic solvents or mixtures with water are often suitable.

Experimental Protocol: Recrystallization of Atrazine-desethyl-2-hydroxy

Materials:

-

Crude Atrazine-desethyl-2-hydroxy

-

Ethanol

-

Distilled water

-

Heating mantle or hot plate

-

Erlenmeyer flask

-

Buchner funnel and filter paper

Procedure:

-

Place the crude Atrazine-desethyl-2-hydroxy in an Erlenmeyer flask.

-

Add a minimal amount of a hot mixture of ethanol and water (e.g., 80:20 v/v) to just dissolve the solid.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once crystal formation appears complete, cool the flask in an ice bath for 30 minutes to maximize the yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold ethanol/water mixture.

-

Dry the purified crystals in a vacuum oven.

Column Chromatography

For the removal of more closely related impurities, column chromatography is the preferred method. Given the polar nature of Atrazine-desethyl-2-hydroxy, reversed-phase chromatography is a suitable technique. A C18-functionalized silica gel is a common stationary phase for this purpose.

Experimental Protocol: Reversed-Phase Column Chromatography

Materials:

-

Recrystallized Atrazine-desethyl-2-hydroxy

-

C18-functionalized silica gel

-

Methanol

-

Water (HPLC grade)

-

Chromatography column

Procedure:

-

Prepare a slurry of C18 silica gel in methanol and pack the chromatography column.

-

Equilibrate the column with a mixture of water and methanol (e.g., 90:10 v/v).

-

Dissolve the recrystallized Atrazine-desethyl-2-hydroxy in a minimal amount of the mobile phase.

-

Load the sample onto the column.

-

Elute the column with a gradient of increasing methanol concentration in water (e.g., starting from 10% methanol and gradually increasing to 50% methanol).

-

Collect fractions and monitor by TLC or HPLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified Atrazine-desethyl-2-hydroxy.

Purification Workflow Diagram:

Caption: Workflow for the purification of Atrazine-desethyl-2-hydroxy.

Data Summary

The following table summarizes key data points for the synthesis and purification of Atrazine-desethyl-2-hydroxy.

| Parameter | Value | Reference |

| Chemical Formula | C₆H₁₁N₅O | [1] |

| Molecular Weight | 169.19 g/mol | [4] |

| CAS Number | 19988-24-0 | [1] |

| Appearance | White solid | [3] |

| Purity (after purification) | >98% | [4] |

Analytical Confirmation

The identity and purity of the synthesized Atrazine-desethyl-2-hydroxy should be confirmed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product. A reversed-phase C18 column with a water/methanol or water/acetonitrile gradient is suitable.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the molecule.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of high-purity Atrazine-desethyl-2-hydroxy. By following the outlined protocols and understanding the underlying chemical principles, researchers can confidently produce this important analytical standard for their studies. The successful synthesis and purification of this metabolite are critical for advancing our understanding of the environmental fate of atrazine and for developing effective monitoring and remediation strategies.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. Available from: [Link]

-

National Analytical Corporation. Atrazine-desethyl-2-hydroxy. Available from: [Link]

-

PubChem. 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)-. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Chapter 7: Analytical Methods. In Toxicological Profile for Atrazine. Available from: [Link]

-

EU Pollinator Hub. Atrazine, Desethyl-2-Hydroxy-. Available from: [Link]

-

ResearchGate. Atrazine-degradation pathways. a=atrazine chlorohydrolase, b=atrazine... | Download Scientific Diagram. Available from: [Link]

-

PubChem. Deethylatrazine. Available from: [Link]

-

Shapir, N., et al. (2002). Purification, Substrate Range, and Metal Center of AtzC: the N-Isopropylammelide Aminohydrolase Involved in Bacterial Atrazine Metabolism. Journal of Bacteriology, 184(19), 5376–5384. Available from: [Link]

- Bakharev, V. V., et al. (2012). Synthesis of 4-Amino-6-chloro-1,3,5-triazin-2(1H)-ones. Russian Chemical Bulletin, 61(1), 97-109.

- Steinheimer, T. R. (1993). LIQUID CHROMATOGRAPHIC DETERMINATION OF ATRAZINE AND ITS DEGRADATION PRODUCTS IN WATER. Journal of Agricultural and Food Chemistry, 41(4), 588-595.

-

Gouws, S. (2007). EVALUATION OF MANUFACTURING PROCESSES FOR THE PRODUCTION OF ATRAZINE. Nelson Mandela Metropolitan University. Available from: [Link]

-

World Health Organization. (2011). Atrazine and its metabolites in drinking-water. Available from: [Link]

-

Shimadzu Scientific Instruments. (2005). Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Available from: [Link]

Sources

- 1. Purification, characterization, and catalytic mechanism of N-Isopropylammelide isopropylaminohydrolase (AtzC) involved in the degradation of s-triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Purification, substrate range, and metal center of AtzC: the N-isopropylammelide aminohydrolase involved in bacterial atrazine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Characterization of N-Isopropylacrylamide Microspheres as pH Sensors [mdpi.com]

A Technical Guide to the Toxicological Profile of Atrazine-desethyl-2-hydroxy in Aquatic Ecosystems

Foreword

Atrazine, a triazine herbicide, has been a cornerstone of agricultural weed management for decades.[1] Its widespread application, however, has led to its frequent detection in surface and groundwaters, raising concerns about its impact on non-target aquatic organisms.[2][3] While the toxicology of the parent atrazine molecule and its primary chlorinated metabolites is well-documented, the environmental fate and effects of its secondary degradation products are less understood. This guide focuses on a specific, yet environmentally relevant, metabolite: Atrazine-desethyl-2-hydroxy (DEHA), also known as 2-hydroxy-desethyl-atrazine.

This document moves beyond a simple recitation of facts. It is designed for the practicing researcher and environmental scientist, providing not only a synthesis of the current toxicological understanding but also the rationale behind experimental approaches and detailed, field-tested protocols. We will dissect the biotransformation pathways of atrazine, compare the toxicities of its various metabolites, and from this evidence, construct a scientifically grounded toxicological profile for DEHA. By integrating mechanistic insights with practical methodologies, this guide aims to equip professionals with the knowledge necessary to assess the risks posed by atrazine's degradation products in aquatic environments.

Part 1: Atrazine Biotransformation: The Genesis of DEHA

The environmental persistence and biological activity of atrazine are intrinsically linked to its transformation into various metabolites.[4] These transformations, driven by microbial and abiotic processes, fundamentally alter the compound's toxicity. The two principal pathways are N-dealkylation and hydroxylation.

-

N-Dealkylation: This process involves the removal of the ethyl or isopropyl side chains from the atrazine molecule, leading to the formation of desethylatrazine (DEA) and deisopropylatrazine (DIA).[5] These metabolites retain the chlorine atom on the triazine ring and are often detected alongside atrazine in environmental samples.[6]

-

Hydroxylation: This is a critical detoxification pathway.[5] The chlorine atom at the C-2 position of the triazine ring is replaced by a hydroxyl group (-OH), forming hydroxyatrazine (HA).[7] This single chemical change dramatically reduces the compound's herbicidal activity and biological reactivity.[1][5]

Atrazine-desethyl-2-hydroxy (DEHA) is a product of both these pathways. It is formed when atrazine undergoes both the removal of its ethyl group (de-ethylation) and the replacement of its chlorine atom with a hydroxyl group (hydroxylation).[1][8] Understanding this formation process is key to predicting its toxicological characteristics.

Caption: Atrazine degradation pathway leading to DEHA.

Part 2: A Comparative Toxicological Analysis

The toxicity of atrazine's metabolites varies significantly. A general trend observed is that the chlorinated metabolites (DEA and DIA) exhibit toxicity, albeit often less than the parent compound, while hydroxylated metabolites are considerably less toxic.[6][9]

Primary Producers (Algae and Plants): Atrazine's primary mode of action is the inhibition of photosynthesis in plants and algae.[10] While atrazine itself can have adverse effects on sensitive aquatic plants at concentrations as low as 1 to 5 µg/L, these effects are often temporary.[4] Studies have shown that atrazine concentrations bracketing the EPA's level of concern are unlikely to cause long-term adverse outcomes for primary producers.[11][12] The hydroxylated metabolite, hydroxyatrazine, is considered to have no herbicidal activity.[7] It logically follows that DEHA, being a hydroxylated compound, would have minimal to no direct impact on photosynthesis in aquatic flora.

Invertebrates: Aquatic invertebrates are crucial components of the food web, and their sensitivity to contaminants can have cascading ecosystem effects. Atrazine is considered highly toxic to freshwater invertebrates.[13] The toxicity of its metabolites, DEA and DIA, is generally lower than that of atrazine.[6][9] For example, in one study, the acute and chronic toxicity was ranked as Atrazine > DEA > DIA for the amphipod Hyalella azteca.[6] Given that hydroxylation is a detoxification step, the toxicity of DEHA to invertebrates is expected to be significantly lower than that of atrazine, DEA, or DIA. Atrazine exposure has been shown to inhibit ovarian growth and act as an endocrine disruptor in some crustacean species.[14]

Vertebrates (Fish): Atrazine is generally considered slightly to moderately toxic to fish in acute exposures.[13] However, sublethal effects are of greater concern. Studies have documented that atrazine can alter gonadal morphology, affect sex hormone concentrations, and induce oxidative stress in fish.[15][16][17] It can also lead to behavioral changes, such as reduced antipredator responses.[15] The chlorinated degradation products are known to have biological activity similar to atrazine, whereas the hydroxylated metabolites do not.[1] This strongly supports the inference that DEHA poses a much lower direct toxicological risk to fish than its chlorinated counterparts.

Table 1: Comparative Aquatic Toxicity of Atrazine and its Metabolites

| Compound | Organism | Endpoint | Value (µg/L) | Reference |

| Atrazine | Pseudokirchneriella subcapitata (Algae) | 96-h IC50 | >1,500 | [6][9] |

| Daphnia magna (Invertebrate) | 48-h EC50 | Varies | [18] | |

| Oncorhynchus mykiss (Fish) | 96-h LC50 | >94 | [4][19] | |

| Desethylatrazine (DEA) | Pseudokirchneriella subcapitata (Algae) | 96-h IC50 | >1,500 | [6][9] |

| Hyalella azteca (Invertebrate) | 21-d Chronic | Lower toxicity than Atrazine | [6] | |

| Deisopropylatrazine (DIA) | Pseudokirchneriella subcapitata (Algae) | 96-h IC50 | >1,500 | [6][9] |

| Hyalella azteca (Invertebrate) | 21-d Chronic | Lower toxicity than DEA | [6] | |

| Hydroxyatrazine (HA) | General | Herbicidal Activity | None | [7] |

| Animals | Biological Activity | Inactive | [1] | |

| DEHA (Inferred) | Aquatic Life | Toxicity | Very Low | Inferred from[1][5][7] |

Note: IC50 (Inhibition Concentration 50%) and EC50 (Effective Concentration 50%) values can vary based on test conditions. The table provides a general comparison.

Part 3: Analytical Methodologies for Detection and Quantification

Accurate assessment of environmental contamination requires robust analytical methods capable of detecting not just the parent compound but also its key metabolites. Gas Chromatography/Mass Spectrometry (GC/MS) is a widely used and reliable technique for this purpose.

Protocol 1: Water Sample Analysis via GC/MS

This protocol outlines a standard procedure for the extraction and analysis of atrazine and its metabolites from water samples, adapted from established EPA and scientific methodologies.[20][21][22]

1. Sample Preparation and Extraction: a. Collect a 200 mL water sample in a clean glass container. b. Add a deuterated internal standard to the sample to ensure quantification accuracy.[22] c. Buffer the water sample to the appropriate pH (e.g., pH 10 for some methods) to optimize extraction.[21] d. Perform solid-phase extraction (SPE). Pass the water sample through a C18 SPE cartridge. The analytes will adsorb to the sorbent material.[22] e. Elute the analytes from the SPE cartridge using a suitable solvent, such as ethyl acetate or dichloromethane.[21][23] f. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

2. GC/MS Analysis: a. Inject a small volume (e.g., 1-10 µL) of the concentrated extract into the GC/MS system.[9] b. Gas Chromatography (GC): Use a capillary column (e.g., XBridge C-18) to separate the different compounds in the mixture based on their boiling points and affinity for the column.[9] Set an appropriate temperature program for the GC oven. c. Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The detector measures the mass-to-charge ratio of the fragments. d. Detection: Operate the MS in Selected Ion Monitoring (SIM) mode. This involves monitoring for specific, characteristic ions of atrazine and its metabolites, which provides high sensitivity and selectivity.[21] e. Quantification: Compare the peak area of each analyte to the peak area of the internal standard and calibrate against a standard curve to determine the concentration in the original water sample. The limit of quantification (LOQ) for this method can be as low as 0.05 to 0.10 ppb (µg/L).[21][22]

Caption: Workflow for GC/MS analysis of triazines in water.

Part 4: Experimental Protocol for Aquatic Toxicity Assessment

To definitively determine the toxicity of DEHA, standardized ecotoxicological bioassays are required. The following protocol for an acute toxicity test using the freshwater crustacean Daphnia magna is a foundational method in aquatic toxicology.

Protocol 2: Daphnia magna Acute Immobilisation Test (OECD 202)

This protocol assesses the acute toxicity of a substance by determining the concentration that immobilizes 50% of the exposed daphnids within a 48-hour period (EC50).

1. Test Organism and Culture: a. Use Daphnia magna neonates (<24 hours old) from a healthy, established laboratory culture. b. Culture daphnids in a suitable medium (e.g., reconstituted hard water) at 20 ± 2°C with a 16:8 hour light:dark photoperiod. c. Feed the culture regularly with a suitable algal food source (e.g., Pseudokirchneriella subcapitata).

2. Preparation of Test Solutions: a. Prepare a stock solution of Atrazine-desethyl-2-hydroxy (DEHA) in the test medium. b. Create a geometric series of at least five test concentrations by diluting the stock solution. c. Include a control group containing only the test medium. d. Prepare at least four replicate test vessels for each concentration and the control.

3. Test Procedure: a. Add 10 mL of the appropriate test solution to each replicate vessel. b. Randomly introduce five daphnid neonates into each test vessel. c. Incubate the test vessels for 48 hours under the same temperature and light conditions as the culture. Do not feed the organisms during the test. d. At 24 and 48 hours, observe the daphnids in each vessel and record the number of immobilized individuals. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation of the vessel.

4. Data Analysis: a. For each test concentration, calculate the percentage of immobilized daphnids at the 48-hour time point. b. Use appropriate statistical methods (e.g., Probit analysis, Logit, or Spearman-Karber method) to calculate the 48-hour EC50 value and its 95% confidence limits. c. The test is considered valid if the immobilization in the control group is ≤ 10%.

Part 5: Conclusion and Future Outlook

The available scientific evidence strongly indicates that Atrazine-desethyl-2-hydroxy (DEHA) presents a low toxicological risk to aquatic life. Its formation via hydroxylation, a well-established detoxification pathway for atrazine, results in a compound that lacks the key chemical feature (the chlorine atom) responsible for the biological activity of the parent herbicide and its primary chlorinated metabolites.[1][5][7]

Future research should prioritize:

-

Standardized Ecotoxicity Testing: Conducting acute and chronic toxicity tests on DEHA using a range of standard aquatic organisms representing different trophic levels (algae, invertebrates, and fish).

-

Mixture Toxicity Studies: Investigating the potential synergistic or antagonistic effects of DEHA in environmentally relevant mixtures with atrazine and other metabolites.

-

Endocrine Disruption Potential: While unlikely, assessing the potential for DEHA to cause endocrine-disrupting effects, given the concerns associated with the parent compound.

By filling these knowledge gaps, the scientific community can provide a more complete and definitive picture of the total environmental impact of atrazine use, ensuring that risk assessments account for the full lifecycle of the herbicide in aquatic systems.

References

A comprehensive list of all sources cited in this guide is provided below.

-

Ralston-Hooper, K., et al. (2009). Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. Ecotoxicology, 18(7), 899-905. [Link]

-

Jablonowski, N. D., et al. (2011). Atrazine in the environment. Reviews of Environmental Contamination and Toxicology, 210, 1-28. [Link]

-

World Health Organization. (2011). Atrazine and Its Metabolites in Drinking-water. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. [Link]

-

Evaluating the ecotoxicity of the atrazine degradation products generated by the photocatalytic process using cobalt-doped. (2025). ResearchGate. [Link]

-

Huber, W. (1993). Ecotoxicological relevance of atrazine in aquatic systems. Environmental Toxicology and Chemistry, 12(10), 1865-1881. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Chapter 6: Potential for Human Exposure. [Link]

-

Baylor University. (2015). Popular herbicide doesn't have long-term effect on aquatic plant, study suggests. ScienceDaily. [Link]

-

National Center for Biotechnology Information. Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples. [Link]

-

Pan, Y., et al. (2009). Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. Environmental Health Perspectives, 117(9), 1383-1388. [Link]

-

Eisler, R. (1989). Atrazine Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. U.S. Fish and Wildlife Service. [Link]

-

Eisler, R. (1989). Atrazine Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review. U.S. Fish and Wildlife Service Biological Report, 80(1.18). [Link]

-

La Cecilia, D., & Maggi, F. (2018). Atrazine biodegration pathways to hydroxyatrazine (HOATZ) in aerobic and anaerobic conditions, deisopropylatrazine (DIATZ), deethylatrazine (DEATZ), deisopropylhydroxyatrazine (DIHOATZ), and deisopropyldeethylatrazine (DIDEATZ) by means of hydroxylation and dealkylation reactions. ResearchGate. [Link]

-

St-Pierre, M. V., et al. (2009). Characterization of atrazine biotransformation by human and murine glutathione S-transferases. Drug Metabolism and Disposition, 37(6), 1221-1228. [Link]

-

Yokley, R. A., & Cheung, M. W. (2000). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 48(10), 4500-4507. [Link]

-

U.S. Environmental Protection Agency. (1996). Atrazine Environmental Chemistry Method Water. [Link]

-

Rohr, J. R., & Crumrine, P. W. (2005). Atrazine does not affect algal biomass or snail populations in microcosm communities at environmentally relevant concentrations. Environmental Toxicology and Chemistry, 24(7), 1690-1696. [Link]

-

Syngenta. (2003). Atrazine and Aquatic Ecosystems. [Link]

-

Shimabukuro, R. H., et al. (1971). Atrazine metabolism and herbicidal selectivity. Plant Physiology, 47(1), 10-14. [Link]

-

King, R. S., et al. (2015). Study Finds Atrazine Pesticide Doesn't Impact Aquatic Plant Life. Science 2.0. [Link]

-

FishSens Magazine. (2023). How Atrazine Impacts Aquatic Systems. [Link]

-

Feng, M., et al. (2020). Atrazine Degradation Pathway and Genes of Arthrobacter sp. FM326. Polish Journal of Environmental Studies, 29(3), 1-8. [Link]

-

Hall, L. W., & Anderson, R. D. (1995). An Updated Review of Estuarine Aquatic Toxicity Data for the Development of Aquatic Life Criteria for Atrazine in Chesapeake Bay. [Link]

-

Scilit. (2021). Toxicity of Atrazine to Marine Invertebrates Under Flow-Through Conditions—Eastern Oyster (Crassostrea virginica) and Mysid Shrimp (Americamysis bahia). [Link]

-

Hladik, M. L., et al. (2014). Toxicity of atrazine and the products of its homogeneous photocatalytic degradation on the aquatic organisms Lemna minor and Daphnia magna. ResearchGate. [Link]

-

Silveyra, G. R., & Medesani, D. A. (2022). Effects of the Herbicide Atrazine on Crustacean Reproduction. Mini-Review. Frontiers in Endocrinology, 13, 906935. [Link]

-

Nwani, C. D., et al. (2010). Toxicity of the Herbicide Atrazine: Effects on Lipid Peroxidation and Activities of Antioxidant Enzymes in the Freshwater Fish Channa Punctatus (Bloch). International Journal of Environmental Research and Public Health, 7(8), 3298-3312. [Link]

-

Rohr, J. R., & McCoy, K. A. (2010). A qualitative meta-analysis reveals consistent effects of atrazine on freshwater fish and amphibians. Environmental Health Perspectives, 118(1), 20-32. [Link]

-

Adedeji, O. B., & Adetunji, O. D. (2017). Toxicity effect of atrazine on histology, haematology and biochemical indices of Clarias gariepinus. Journal of Entomology and Zoology Studies, 5(5), 1630-1636. [Link]

-

Ralston-Hooper, K., et al. (2009). Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms. Ecotoxicology, 18(7), 899-905. [Link]

-

National Center for Biotechnology Information. (n.d.). Atrazine. PubChem. [Link]

-

Silva, S. B., et al. (2023). EXPOSURE TO THE HERBICIDE ATRAZINE INDUCES OXIDATIVE IMBALANCE, MORPHOLOGICAL DAMAGE AND DECREASED SURVIVAL IN JUVENILE FISH. Bioscience Journal, 39. [Link]

-

Graymore, M., et al. (2001). Impacts of atrazine in aquatic ecosystems. Environment International, 26(7-8), 483-495. [Link]

-

ResearchGate. (2022). Degradation Kinetics and Mechanism of Desethyl-atrazine and Desisopropyl-atrazine in Water with • OH and SO 4 •− based-AOPs. [Link]

Sources

- 1. Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Impacts of atrazine in aquatic ecosystems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 5. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute and chronic toxicity of atrazine and its metabolites deethylatrazine and deisopropylatrazine on aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chesapeakebay.net [chesapeakebay.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Toxicity of the Herbicide Atrazine: Effects on Lipid Peroxidation and Activities of Antioxidant Enzymes in the Freshwater Fish Channa Punctatus (Bloch) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sciencedaily.com [sciencedaily.com]

- 12. Study Finds Atrazine Pesticide Doesn't Impact Aquatic Plant Life | Science 2.0 [science20.com]

- 13. FishSens Magazine | How Atrazine Impacts Aquatic Systems - FishSens Magazine [fishsens.com]

- 14. Frontiers | Effects of the Herbicide Atrazine on Crustacean Reproduction. Mini-Review [frontiersin.org]

- 15. A qualitative meta-analysis reveals consistent effects of atrazine on freshwater fish and amphibians - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. fisheriesjournal.com [fisheriesjournal.com]

- 17. seer.ufu.br [seer.ufu.br]

- 18. researchgate.net [researchgate.net]

- 19. Atrazine Hazards to Fish, Wildlife, and Invertebrates: A Synoptic Review [pubs.usgs.gov]

- 20. atsdr.cdc.gov [atsdr.cdc.gov]

- 21. Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in water using gas chromatography/mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. epa.gov [epa.gov]

- 23. Table 7-2, Analytical Methods for Determining Atrazine in Environmental Samples - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Atrazine-desethyl-2-hydroxy: A Critical Component in the Comprehensive Biomonitoring of Atrazine Exposure

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Atrazine, a prevalent chlorotriazine herbicide, continues to be a subject of environmental and public health scrutiny. Accurate assessment of human exposure to this compound is paramount for toxicological studies and regulatory oversight. This technical guide delves into the scientific rationale and practical application of utilizing atrazine metabolites as biomarkers of exposure, with a specific focus on atrazine-desethyl-2-hydroxy (DEHA). Moving beyond a simplistic single-biomarker approach, this document advocates for a comprehensive analytical strategy that incorporates DEHA as a key component of a multi-analyte panel. We will explore the complex metabolic fate of atrazine in humans, the enzymatic pathways leading to DEHA formation, and the analytical methodologies requisite for its precise quantification in urine. This guide is intended to provide researchers and drug development professionals with the foundational knowledge and practical insights necessary to design and implement robust biomonitoring studies for atrazine.

The Imperative for Accurate Atrazine Exposure Assessment

Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine) has been one of the most widely used herbicides in the United States for decades, primarily in agriculture for the control of broadleaf and grassy weeds in crops like corn and sorghum.[1] Its persistence in soil and water has led to widespread environmental contamination, raising concerns about potential human health effects.[2][3] Exposure can occur through various routes, including ingestion of contaminated food and water, inhalation, and dermal contact, particularly in occupational settings such as farming and herbicide application.[4]

Given the potential for adverse health outcomes, accurate and reliable methods for assessing human exposure are crucial. While environmental monitoring provides valuable data on external exposure levels, biomonitoring offers a more direct measure of the internal dose of a chemical and its metabolites. Urinary biomarkers are particularly valuable as they are non-invasive and reflect recent exposure.[4]

The Complex Tapestry of Atrazine Metabolism: Beyond a Single Metabolite

Upon entering the body, atrazine undergoes extensive metabolism, resulting in a diverse array of metabolites excreted in the urine.[5] The primary metabolic pathways include N-dealkylation, glutathione conjugation, and hydroxylation.[5] Historically, biomonitoring efforts have often focused on a single metabolite, such as atrazine mercapturate (AM), a product of glutathione conjugation.[1] However, research has increasingly demonstrated that this approach can significantly underestimate exposure due to the high inter-individual variability in atrazine metabolism.[1][6]

Studies have shown that the urinary metabolite profile can differ dramatically based on the exposure scenario (e.g., occupational versus environmental) and individual metabolic characteristics.[1] For instance, in some individuals, dealkylated metabolites like desethylatrazine (DEA) and diaminochlorotriazine (DACT) may be predominant, while in others, mercapturates are more abundant.[1] Consequently, a consensus has emerged in the scientific community that a comprehensive assessment of atrazine exposure necessitates the measurement of multiple urinary metabolites.[1][6] This multi-analyte approach provides a more complete and accurate picture of an individual's internal dose.

The Metabolic Genesis of Atrazine-desethyl-2-hydroxy (DEHA)

Atrazine-desethyl-2-hydroxy (DEHA), also known as hydroxydesethylatrazine, is a metabolite that arises from two key metabolic transformations: N-dealkylation and hydroxylation.[1] The formation of DEHA is a testament to the intricate enzymatic processes that govern atrazine's fate in the human body.

The initial step can be the removal of the ethyl group from the atrazine molecule, a process known as N-dealkylation, to form desethylatrazine (DEA).[5] This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7] Subsequently, the chlorine atom on the triazine ring of DEA can be replaced by a hydroxyl group, a hydroxylation reaction, to yield DEHA.[8] Alternatively, atrazine can first be hydroxylated to form hydroxyatrazine, which is then de-ethylated to form DEHA.[8] While the chlorinated metabolites of atrazine are considered to retain biological activity, the hydroxylated metabolites are generally considered to be detoxification products.[1]

The following diagram illustrates the principal metabolic pathways of atrazine, highlighting the position of DEHA.

Caption: Simplified metabolic pathways of atrazine in humans.

The Role of DEHA in a Comprehensive Biomarker Panel

While DEHA may not be the most abundant metabolite in all individuals, its inclusion in a biomarker panel is crucial for several reasons:

-

Completeness of Exposure Assessment: Measuring DEHA alongside other metabolites such as DEA, DACT, and AM provides a more comprehensive picture of the total internal dose of atrazine.[1][6] This is particularly important given the significant inter-individual variation in metabolic profiles.

-

Understanding Metabolic Pathways: The relative proportions of different metabolites, including DEHA, can offer insights into an individual's metabolic capacity and the primary pathways of atrazine detoxification. This information can be valuable in toxicokinetic modeling and risk assessment.

-

Improved Correlation with Exposure: A composite measure of multiple metabolites has been shown to have a better correlation with atrazine exposure levels compared to any single metabolite alone.

The following table summarizes the key atrazine metabolites and their significance as biomarkers:

| Metabolite | Abbreviation | Metabolic Pathway | Significance as a Biomarker |

| Atrazine | ATZ | Parent Compound | Indicates very recent and/or high-level exposure. |

| Desethylatrazine | DEA | N-dealkylation | A major dealkylated metabolite; important for assessing exposure.[1] |

| Desisopropylatrazine | DIA | N-dealkylation | Another primary dealkylated metabolite. |

| Diaminochlorotriazine | DACT | N-dealkylation | A further dealkylated metabolite, often found in significant quantities.[1] |

| Atrazine Mercapturate | AM | Glutathione Conjugation | A specific metabolite of atrazine, but its levels can be low in some individuals.[1] |

| Atrazine-desethyl-2-hydroxy | DEHA | N-dealkylation & Hydroxylation | A hydroxylated detoxification product; its inclusion enhances the accuracy of total exposure assessment. [1] |

Analytical Methodology for the Quantification of DEHA in Urine

The accurate quantification of DEHA and other atrazine metabolites in urine requires sensitive and specific analytical methods. The gold standard for this application is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10] This technique offers high selectivity and sensitivity, allowing for the simultaneous measurement of multiple analytes in a complex matrix like urine.

Experimental Protocol: A Validated LC-MS/MS Method

The following protocol outlines a robust and validated method for the simultaneous quantification of atrazine and its major metabolites, including DEHA, in human urine. This method is based on principles described in the scientific literature and is suitable for large-scale biomonitoring studies.[9][10]

4.1.1. Sample Collection and Storage

-

Collect spot or 24-hour urine samples in polyethylene containers.

-

To prevent degradation of labile metabolites, add a preservative such as ascorbic acid.[11]

-

Immediately freeze the samples at -20°C or lower until analysis.

4.1.2. Sample Preparation

The goal of sample preparation is to remove interfering substances from the urine matrix and concentrate the analytes of interest. A common and effective technique is solid-phase extraction (SPE).

-

Thawing and Centrifugation: Thaw urine samples to room temperature and centrifuge to remove any particulate matter.

-

Internal Standard Spiking: Add a known amount of isotopically labeled internal standards for each analyte (including a labeled DEHA standard) to the urine sample. This is crucial for accurate quantification, as it corrects for any analyte loss during sample preparation and for matrix effects during LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE):

-

Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by deionized water.

-

Load the urine sample onto the conditioned cartridge.

-

Wash the cartridge with a weak solvent to remove interfering compounds.

-

Elute the analytes of interest with a suitable organic solvent or solvent mixture.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of atrazine and its metabolites.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve chromatographic peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used for the analysis of atrazine and its metabolites.

-

Detection: Multiple Reaction Monitoring (MRM) is the preferred detection mode. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective process minimizes interferences and enhances sensitivity.

-

The following diagram provides a conceptual workflow for the analytical procedure:

Caption: General workflow for urinary atrazine metabolite analysis.

4.1.4. Method Validation

A rigorous method validation is essential to ensure the reliability of the analytical data. Key validation parameters include:

-

Linearity: The range over which the instrument response is proportional to the analyte concentration.

-

Accuracy and Precision: Determined by analyzing quality control samples at different concentrations on multiple days.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

-

Matrix Effects: The influence of co-eluting compounds from the urine matrix on the ionization of the analytes.

-

Stability: The stability of the analytes in urine under different storage conditions.

Conclusion and Future Directions

The assessment of human exposure to atrazine is a complex undertaking that requires a nuanced and scientifically rigorous approach. This technical guide has underscored the limitations of relying on a single biomarker and has advocated for the adoption of a comprehensive multi-analyte panel that includes atrazine-desethyl-2-hydroxy (DEHA). The inclusion of DEHA, a hydroxylated metabolite, in conjunction with dealkylated and mercapturic acid metabolites, provides a more accurate and complete picture of an individual's internal dose of atrazine.

The provided LC-MS/MS protocol offers a robust and sensitive method for the simultaneous quantification of these key biomarkers in urine. As analytical technologies continue to advance, we can anticipate the development of even more sensitive and high-throughput methods that will further enhance our ability to conduct large-scale biomonitoring studies.

Future research should continue to investigate the factors that influence inter-individual variability in atrazine metabolism. A deeper understanding of the genetic and environmental factors that modulate the expression and activity of metabolizing enzymes will be invaluable for refining exposure assessment strategies and for better understanding the potential health risks associated with atrazine exposure.

References

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Atrazine. U.S. Department of Health and Human Services, Public Health Service. [Link]

-

Barr, D. B., Panuwet, P., Nguyen, J. V., Udunka, S., & Needham, L. L. (2007). Assessing exposure to atrazine and its metabolites using biomonitoring. Environmental Health Perspectives, 115(10), 1474–1478. [Link]

-

Centers for Disease Control and Prevention (CDC). (2007). Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. [Link]

- Catenacci, G., Maroni, M., Cottica, D., & Pozzoli, L. (1990). Atrazine in urine of occupationally exposed workers.

-

Panuwet, P., Nguyen, J. V., Udunka, S., Needham, L. L., & Barr, D. B. (2008). Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 391(5), 1931–1939. [Link]

- Lang, D., Criegee, D., Grothusen, A., & Böcker, R. (1996). In vitro metabolism of atrazine, terbuthylazine, ametryne, and terbutryne in rats, pigs, and humans. Drug Metabolism and Disposition, 24(8), 859-865.

-

Cheung, M. W., & Le, A. N. (2011). Atrazine metabolite screening in human microsomes: detection of novel reactive metabolites and glutathione adducts by LC-MS. Chemical Research in Toxicology, 24(4), 573–584. [Link]

- Bhat, S. A., & Wani, A. A. (2017). Atrazine and Human Health. Journal of Environmental Science and Health, Part C, 35(2), 83-99.

-

U.S. Environmental Protection Agency (EPA). (2003). Toxicological Profile for Atrazine. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (2003). TRIAZINE HERBICIDES and THEIR METABOLITES in URINE: METHOD 8315. [Link]

- Ikonen, R., Kangas, J., & Savolainen, H. (1988). Urinary atrazine metabolites as indicators for rat and human exposure to atrazine. Toxicology Letters, 44(1-2), 109-112.

-

Bodalbhai, L. H., Yokley, R. A., & Cheung, M. W. (1998). Analytical method for the determination of atrazine and its dealkylated chlorotriazine metabolites in urine by gas chromatography/mass selective detection. Journal of Agricultural and Food Chemistry, 46(1), 161–167. [Link]

- Sathiakumar, N., MacLennan, P. A., Mandel, J., & Delzell, E. (2011). A review of epidemiologic studies of triazine herbicides and cancer. Critical Reviews in Toxicology, 41(sup2), 1-34.

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). ToxGuide for Atrazine. [Link]

-

Ross, M. K., & Filipov, N. M. (2006). Determination of atrazine and its metabolites in mouse urine and plasma by LC-MS analysis. Journal of Chromatographic Science, 44(8), 481–488. [Link]

-

Centers for Disease Control and Prevention (CDC). (2016). Biomonitoring Summary: Atrazine. [Link]

-

Panuwet, P., et al. (2008). Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry. Anal Bioanal Chem, 391(5), 1931-9. [Link]

-

Chevrier, C., et al. (2011). Urinary Biomarkers of Prenatal Atrazine Exposure and Adverse Birth Outcomes in the PELAGIE Birth Cohort. Environmental Health Perspectives, 119(7), 1034-1041. [Link]

-

Shimabukuro, R. H., Swanson, H. R., & Walsh, W. C. (1970). Atrazine metabolism and herbicidal selectivity. Plant Physiology, 46(1), 103–107. [Link]

-

Oregon Department of Environmental Quality. Laboratory Procedure Manual: Atrazine Herbicides. [Link]

-

Lerro, C. C., et al. (2017). A longitudinal study of atrazine and 2,4-D exposure and oxidative stress markers among Iowa corn farmers. Environmental and Molecular Mutagenesis, 58(1), 30-38. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Interaction Profile for Atrazine, Diazinon, and Nitrate. [Link]

-

Barr, D. B., et al. (2007). Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring. Environ Health Perspect, 115(10), 1474-1478. [Link]

- Olmo-Molina, R. M., et al. (2017). Determination of atrazine and propazine metabolites deemed endocrine disruptors in human seminal plasma by LC–ESI-MS/MS. Analytical and Bioanalytical Chemistry, 409(21), 5137-5148.

-

Alavanja, M. C., et al. (2017). A longitudinal study of atrazine and 2,4-D exposure and oxidative stress markers among Iowa corn farmers. Environ Mol Mutagen, 58(1), 30-38. [Link]

-

Andreotti, G., et al. (2020). Atrazine use and markers of kidney function and nephrotoxicity among male farmers in the Biomarkers of Exposure and Effect in Agriculture Study. Environmental Health Perspectives, 128(11), 117001. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). (1989). 1988 OSHA PEL Project - Atrazine. [Link]

- Ciesielski, T. M., et al. (2021).

-

California Department of Pesticide Regulation. (2023). Risks from Human Exposure to Atrazine and its Degradates in Groundwater. [Link]

-

Provent, T., et al. (2019). Rapid SPE – LC MS/MS analysis for atrazine, its by-products, simazine and S metolachlor in groundwater samples. MethodsX, 6, 1943-1951. [Link]

Sources

- 1. Assessing Exposure to Atrazine and Its Metabolites Using Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 2. outside.vermont.gov [outside.vermont.gov]

- 3. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Atrazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Background Information for Atrazine and Deethylatrazine - Interaction Profile for: Atrazine, Deethylatrazine, Diazinon, Nitrate, and Simazine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. researchgate.net [researchgate.net]

- 8. Atrazine metabolism and herbicidal selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Two-dimensional high performance liquid chromatography separation and tandem mass spectrometry detection of atrazine and its metabolic and hydrolysis products in urine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of atrazine and its metabolites in urine by on-line solid-phase extraction-high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A longitudinal study of atrazine and 2,4-D exposure and oxidative stress markers among Iowa corn farmers - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Situating Atrazine-desethyl-2-hydroxy in the Atrazine Degradation Cascade

An In-Depth Technical Guide to the Biodegradation Mechanisms of Atrazine-desethyl-2-hydroxy

Audience: Researchers, scientists, and environmental microbiology professionals.

Atrazine-desethyl-2-hydroxy (DEHA) is a critical intermediate metabolite formed during the microbial detoxification of atrazine, one of the most widely used herbicides globally. Chemically identified as N-isopropylammelide , DEHA represents a key juncture in the pathway from the toxic parent herbicide to non-toxic, mineralized end products. Its formation involves the removal of atrazine's chlorine atom to form hydroxyatrazine, followed by the enzymatic removal of the ethyl group. The subsequent biodegradation of DEHA is a pivotal step, leading directly to the formation of cyanuric acid, which can then be completely mineralized by a variety of soil microorganisms.[1][2][3] Understanding the specific mechanisms of DEHA degradation is therefore essential for assessing the environmental fate of atrazine and for developing effective bioremediation strategies.

This guide provides a detailed examination of the enzymatic and microbial processes responsible for the breakdown of Atrazine-desethyl-2-hydroxy, focusing on the core biochemical reactions, the key microorganisms involved, and the experimental methodologies used to study these processes.

The Core Biodegradation Mechanism: Enzymatic Hydrolysis of the Final Alkyl Group

The microbial catabolism of Atrazine-desethyl-2-hydroxy is a highly specific, hydrolytic process. Unlike the initial steps of atrazine degradation which can vary between oxidative and hydrolytic routes, the breakdown of DEHA is centered around a single, well-characterized enzymatic reaction that completes the removal of the herbicide's alkyl side chains.

The Central Enzyme: N-isopropylammelide isopropylaminohydrolase (AtzC)

The key enzyme responsible for the biodegradation of DEHA is N-isopropylammelide isopropylaminohydrolase , encoded by the atzC gene .[1] This enzyme is a member of the amidohydrolase superfamily, a large and diverse group of enzymes that catalyze the hydrolysis of carbon-nitrogen bonds.[1] AtzC is a metalloenzyme, typically containing a single Zn²⁺ ion in its active site, which is crucial for its catalytic activity.[4][5] The enzyme functions by hydrolytically cleaving the bond between the triazine ring and the remaining N-isopropyl group of DEHA.

The Enzymatic Reaction: From DEHA to Cyanuric Acid

The reaction catalyzed by AtzC is the final step in converting the substituted triazine ring into the common intermediate, cyanuric acid. The enzyme facilitates a nucleophilic attack by a water molecule on the carbon atom of the triazine ring where the isopropylamine group is attached. This results in the stoichiometric conversion of one molecule of Atrazine-desethyl-2-hydroxy (N-isopropylammelide) into one molecule of cyanuric acid and one molecule of isopropylamine .[1]

This hydrolytic deamination is highly efficient and effectively transforms the molecule into a substrate that can enter the lower atrazine degradation pathway for complete mineralization.[6]

Caption: The enzymatic cascade for atrazine mineralization, highlighting the pivotal role of AtzC.

Key Microbial Species in DEHA Degradation

The ability to degrade Atrazine-desethyl-2-hydroxy is conferred by the presence of the atzC gene, which is often found on catabolic plasmids alongside other atrazine degradation genes (atzA, atzB, etc.). This genetic architecture has facilitated the horizontal transfer of the degradation pathway among diverse soil bacteria. Several genera are well-documented for their ability to perform this critical metabolic step.

| Microbial Genus/Species | Key Characteristics | Relevant Genes | Citations |

| Arthrobacter spp. | Gram-positive bacteria, metabolically diverse and often found in contaminated soils. A. aurescens TC1 and Arthrobacter sp. C2 are well-studied strains that metabolize atrazine completely to cyanuric acid. | trzN, atzB, atzC | [2][3][7] |

| Pseudomonas sp. ADP | A Gram-negative model organism for atrazine degradation. The entire atrazine catabolic pathway (atzA-F) was first characterized in this strain. | atzA, atzB, atzC | [1][6] |

| Nocardioides spp. | Gram-positive soil bacteria. Some strains have been shown to possess the trzN and atzC genes and can convert atrazine to cyanuric acid. | trzN, atzC | [8][9][10] |

| Leucobacter triazinivorans | A recently isolated genus capable of rapid s-triazine degradation, from which a functional AtzC enzyme has been purified and characterized. | atzC | [4] |

Experimental Protocol for Assessing DEHA Biodegradation

To validate and quantify the biodegradation of Atrazine-desethyl-2-hydroxy, a reproducible laboratory protocol is essential. This protocol outlines a self-validating system to measure the enzymatic conversion of DEHA to cyanuric acid by a known degrading microorganism.

Rationale and Experimental Design

The core of this protocol is to incubate a pure culture of an atrazine-degrading bacterium, such as Arthrobacter aurescens TC1 , in a defined minimal medium where DEHA is provided as a nitrogen or carbon source. The disappearance of the substrate (DEHA) and the appearance of the product (cyanuric acid) are monitored over time using High-Performance Liquid Chromatography (HPLC). The causality is established by comparing the active culture with a sterile (killed-cell) control, where no degradation should occur.

Step-by-Step Methodology

-

Preparation of Minimal Salts Medium (MSM):

-

Prepare a basal salt solution containing KH₂PO₄ (1.5 g/L), Na₂HPO₄ (3.5 g/L), MgSO₄·7H₂O (0.2 g/L), and a trace element solution.

-

Autoclave the basal medium.

-

Separately prepare a filter-sterilized stock solution of Atrazine-desethyl-2-hydroxy (1 g/L) in a suitable solvent (e.g., methanol) and a stock solution of a carbon source like sodium succinate (200 g/L).

-

-

Inoculum Preparation:

-

Grow a culture of Arthrobacter aurescens TC1 in a rich medium (e.g., Tryptic Soy Broth) to the late exponential phase.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).

-

Wash the cell pellet twice with sterile MSM to remove residual rich media.

-

Resuspend the final pellet in MSM to a target optical density (OD₆₀₀) of 1.0.

-

-

Experimental Setup:

-

In sterile 250 mL Erlenmeyer flasks, add 100 mL of MSM.

-

Add the carbon source (sodium succinate) to a final concentration of 2 g/L.

-

Spike the flasks with the DEHA stock solution to a final concentration of 50 mg/L.

-

Test Flasks: Inoculate with 1 mL of the washed cell suspension.

-

Control Flasks: Inoculate with 1 mL of a heat-killed (autoclaved) cell suspension.

-

Incubate all flasks at 30°C on a rotary shaker at 150 rpm.

-

-

Sampling and Analysis:

-

At regular time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw a 1 mL aliquot from each flask under sterile conditions.

-

Centrifuge the aliquot at 13,000 x g for 5 minutes to pellet the cells.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

Analyze the samples via HPLC equipped with a C18 column and a UV detector (set to ~220 nm). Use a mobile phase of acetonitrile and water to separate DEHA and cyanuric acid.

-

Quantify the concentrations based on standard curves prepared with pure compounds.

-

Caption: Workflow for a DEHA biodegradation assay using a pure microbial culture.

Data Summary: AtzC Enzyme Kinetics

The efficiency of the AtzC enzyme has been characterized, providing quantitative data on its catalytic performance. These values are crucial for modeling the environmental fate of atrazine metabolites and for designing bioremediation applications.

| Enzyme Parameter | Value | Organism Source | Citation |

| Kₘ (Michaelis Constant) | 0.811 mM | Leucobacter triazinivorans JW-1 | [4] |

| 406 µM (0.406 mM) | Pseudomonas sp. ADP | ||

| Vₘₐₓ (Maximum Velocity) | 28.19 mmol/min/mg | Leucobacter triazinivorans JW-1 | [4] |

| kcat (Turnover Number) | 13.3 s⁻¹ | Pseudomonas sp. ADP | |

| Optimal pH | 7.0 | Leucobacter triazinivorans JW-1 | [4] |

| Optimal Temperature | 42 °C | Leucobacter triazinivorans JW-1 | [4] |

Conclusion and Future Directions

The biodegradation of Atrazine-desethyl-2-hydroxy (N-isopropylammelide) is a well-defined and critical step in the complete mineralization of atrazine. The process is mediated by the highly specific amidohydrolase AtzC, which converts DEHA into the readily metabolizable intermediate, cyanuric acid. This capability is distributed across several environmentally important bacterial genera, including Arthrobacter and Pseudomonas. The elucidation of this pathway provides a solid foundation for monitoring the natural attenuation of atrazine in contaminated sites and for the engineering of robust biocatalysts for environmental cleanup.

Future research should focus on the in-situ activity and expression of the atzC gene in complex soil microbiomes, the potential for enhancing its efficiency through protein engineering, and its role in the degradation of other s-triazine herbicides that may form similar dihydroxy intermediates.

References

-

Wu, X., et al. (2021). Purification, characterization, and catalytic mechanism of N-Isopropylammelide isopropylaminohydrolase (AtzC) involved in the degradation of s-triazine herbicides. Environmental Pollution. Available at: [Link]

-

Sadowsky, M. J., et al. (1998). AtzC Is a New Member of the Amidohydrolase Protein Superfamily and Is Homologous to Other Atrazine-Metabolizing Enzymes. Journal of Bacteriology. Available at: [Link]

-

Seffernick, J. L., et al. (2007). X-Ray Structure and Mutagenesis Studies of the N-Isopropylammelide Isopropylaminohydrolase, AtzC. Journal of Bacteriology. Available at: [Link]

-

Topp, E., et al. (2000). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Applied and Environmental Microbiology. Available at: [Link]

-

Shapir, N., et al. (2002). Purification, Substrate Range, and Metal Center of AtzC: the N-Isopropylammelide Aminohydrolase Involved in Bacterial Atrazine Metabolism. Journal of Bacteriology. Available at: [Link]

-

Topp, E., et al. (2000). Characterization of S-triazine herbicide metabolism by a Nocardioides sp. isolated from agricultural soils. Applied and Environmental Microbiology. Available at: [Link]

-

Topp, E., et al. (2000). Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils. Applied and Environmental Microbiology. Available at: [Link]

-

Satsuma, K. (2006). Characterisation of new strains of atrazine-degrading Nocardioides sp. isolated from Japanese riverbed sediment using naturally derived river ecosystem. Pest Management Science. Available at: [Link]

-

Ganesh Kumar, C., et al. (2013). Atrazine biodegradation efficiency, metabolite detection, and trzD gene expression by enrichment bacterial cultures from agricultural soil. Journal of Environmental Science and Health, Part B. Available at: [Link]

-

García-González, V., et al. (2008). Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation. Microbial Biotechnology. Available at: [Link]

-

Zhang, J., et al. (2020). Characterization, genome functional analysis, and detoxification of atrazine by Arthrobacter sp. C2. Journal of Hazardous Materials. Available at: [Link]

-

Zhang, X., et al. (2019). Characterisation of an efficient atrazine-degrading bacterium, Arthrobacter sp. ZXY-2: an attempt to lay the foundation for potential bioaugmentation applications. Biotechnology Letters. Available at: [Link]

-

Strong, L. C., et al. (2002). Arthrobacter aurescens TC1 Metabolizes Diverse s-Triazine Ring Compounds. Applied and Environmental Microbiology. Available at: [Link]

Sources

- 1. AtzC Is a New Member of the Amidohydrolase Protein Superfamily and Is Homologous to Other Atrazine-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterisation of an efficient atrazine-degrading bacterium, Arthrobacter sp. ZXY-2: an attempt to lay the foundation for potential bioaugmentation applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arthrobacter aurescens TC1 Metabolizes Diverse s-Triazine Ring Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Purification, characterization, and catalytic mechanism of N-Isopropylammelide isopropylaminohydrolase (AtzC) involved in the degradation of s-triazine herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Atrazine biodegradation in the lab and in the field: enzymatic activities and gene regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization, genome functional analysis, and detoxification of atrazine by Arthrobacter sp. C2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Characterisation of new strains of atrazine-degrading Nocardioides sp. isolated from Japanese riverbed sediment using naturally derived river ecosystem - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Occurrence of Atrazine-desethyl-2-hydroxy in Groundwater Sources

Abstract